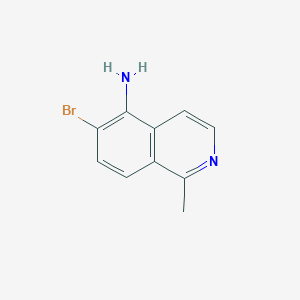

6-Bromo-1-methylisoquinolin-5-amine

Description

6-Bromo-1-methylisoquinolin-5-amine (CAS: 1892727-51-3) is a brominated, methyl-substituted isoquinoline derivative with an amine functional group at position 5. Its molecular formula is C₁₀H₉BrN₂, yielding a molecular weight of 238.07 g/mol (calculated based on analogous compounds in and ). The compound is commercially available in milligram quantities (≥98% purity) and is commonly utilized as a heterocyclic building block in medicinal chemistry and drug discovery . Key structural features include:

- Amine at position 5: Provides hydrogen-bonding capability, critical for interactions with biological targets.

Properties

IUPAC Name |

6-bromo-1-methylisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-7-2-3-9(11)10(12)8(7)4-5-13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGVAJYXCXIRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methylisoquinolin-5-amine typically involves the bromination of 1-methylisoquinoline followed by amination. One common method is the bromination of 1-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-1-methylisoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylisoquinolin-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

Oxidation Products: Quinoline derivatives.

Reduction Products: Amino derivatives of isoquinoline.

Scientific Research Applications

6-Bromo-1-methylisoquinolin-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methylisoquinolin-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares substituents, molecular weights, and key properties of 6-Bromo-1-methylisoquinolin-5-amine with structurally related compounds:

Physicochemical Properties

- Lipophilicity: The methyl group in this compound increases its logP compared to non-methylated analogs like 6-Bromoisoquinolin-5-amine, making it more suitable for traversing lipid membranes .

- Solubility: While exact solubility data for the target compound is unavailable, the amine group likely confers moderate aqueous solubility, though the methyl and bromo groups may reduce it relative to polar analogs (e.g., 6-Fluoroisoquinoline-5-carbonitrile) .

- Reactivity: Bromine at position 6 enables Suzuki-Miyaura cross-coupling reactions, similar to other brominated isoquinolines. The methyl group at position 1 may sterically hinder reactions at adjacent positions .

Research and Commercial Availability

- Commercial Stock: this compound is "typically in stock" (250 mg scale), indicating its demand in synthetic workflows .

Biological Activity

6-Bromo-1-methylisoquinolin-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure featuring a bromine atom at the 6-position and a methyl group at the 1-position. The unique substitution pattern significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance binding affinity through halogen bonding, while the amine group may participate in hydrogen bonding, influencing the compound's pharmacodynamics.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival. Specific studies have demonstrated that these compounds can target bromodomain-containing proteins, which are implicated in various malignancies .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of isoquinoline derivatives suggest that this compound may possess significant antibacterial and antifungal properties. In vitro assays have reported that similar compounds exhibit effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Isoquinolines are also being studied for their neuroprotective effects. Some derivatives have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

Research Applications

The compound is being explored for multiple applications in medicinal chemistry:

- Drug Development : As a lead compound for synthesizing new anticancer agents.

- Antimicrobial Agents : Potential development into treatments for bacterial infections.

- Neuroprotective Drugs : Investigated for therapeutic strategies against neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.